Ex Vivo Human Platelet Aggregation: 50-Fold Greater Potency than Acetylsalicylic Acid Against ADP-Induced Aggregation
In a clinical study with ten healthy subjects receiving single oral doses, Motapizone (8.8 ± 1.8 mg) produced marked inhibition of ADP-induced thrombocyte aggregation ex vivo at up to 4× the threshold concentration, with a dose ratio of approximately 1:50 compared to acetylsalicylic acid (500 mg) [1]. Motapizone produced greater inhibition of ADP- and adrenaline-induced aggregation than of collagen-induced aggregation, whereas the antihypertensive agents captopril, dihydralazine, nifedipine, and prazosin showed weak inhibition that did not significantly differ from placebo [1].
| Evidence Dimension | Inhibition of thrombocyte aggregation ex vivo (oral dosing, human subjects) |
|---|---|
| Target Compound Data | Motapizone 8.8 ± 1.8 mg: marked inhibition at up to 4× threshold concentration |
| Comparator Or Baseline | Acetylsalicylic acid 500 mg: marked inhibition; Captopril 40 ± 13 mg, dihydralazine 25 mg, nifedipine 20 mg, prazosin 4.5 ± 1.1 mg: weak inhibition, not significantly different from placebo |
| Quantified Difference | Dose ratio Motapizone:acetylsalicylic acid ≈ 1:50 for comparable antiaggregatory effect; Motapizone significantly superior to all tested antihypertensives |
| Conditions | Ten healthy subjects; single oral doses; ex vivo thrombocyte aggregation induced with ADP, collagen, and adrenaline; measured before and 60 min post-dose |
Why This Matters
Motapizone offers a dual cardiovascular profile—antithrombotic plus hypotensive—unlike standard antihypertensives (captopril, nifedipine, etc.) which lack significant antiplatelet activity, enabling integrated cardiovascular pharmacology studies without polypharmacy confounders.
- [1] Schulz V, Fischer W, Hanselle U, Huhmann W, Zietsch V. Inhibition of thrombocyte aggregation by oral motapizone and other drugs. Eur J Clin Pharmacol. 1986;31(4):411-414. PMID: 3816920. DOI: 10.1007/BF00613515. View Source
